3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile
Description
Properties
Molecular Formula |
C13H10N2O |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-(2-formyl-1-methylpyrrol-3-yl)benzonitrile |
InChI |
InChI=1S/C13H10N2O/c1-15-6-5-12(13(15)9-16)11-4-2-3-10(7-11)8-14/h2-7,9H,1H3 |
InChI Key |
ZZFMOZXWECKZIL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1C=O)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Condensation of Pyrrole Derivatives with Benzonitrile
- Starting Materials: Methylated pyrrole derivatives, such as N-methylpyrrole, and benzonitrile.
- Reaction Conditions: Reflux in suitable solvents (e.g., acetic acid, ethanol) with acid or base catalysis.
- Reaction Mechanism: The process involves nucleophilic attack of the pyrrole nitrogen or carbon on electrophilic centers of benzonitrile, followed by cyclization and oxidation to form the formyl group at the pyrrole 2-position.
N-methylpyrrole + benzonitrile → (acid catalysis, reflux) → 3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Solvent | Ethanol or acetic acid | Moderate to high | |
| Temperature | Reflux (~80-100°C) | 60-85% |
Multi-step Synthesis via Pyrrole Ring Formation and Functionalization
Step 1: Pyrrole Ring Construction
- Method: Paal-Knorr synthesis involving 1,4-dicarbonyl compounds and ammonia or amines.
- Reagents: 1,4-dicarbonyl compounds (e.g., succinaldehyde derivatives), ammonia, or primary amines.
- Conditions: Reflux in ethanol or acetic acid.
Step 2: Introduction of the Formyl Group
- Method: Electrophilic formylation using formylating agents such as formyl chloride or paraformaldehyde under controlled conditions.
- Reaction Conditions: Use of Lewis acids (e.g., zinc chloride) or Friedel–Crafts type conditions to selectively introduce the formyl group at the 2-position of the pyrrole.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Pyrrole synthesis | 1,4-dicarbonyl + ammonia | Reflux, ethanol | 70-85% | |
| Formylation | Paraformaldehyde + Lewis acid | 0-25°C | 50-75% |
Cyclization and Aromatic Substitution Approaches
- Starting from substituted benzene derivatives bearing nitrile groups.
- Cyclization with pyrrole precursors under oxidative conditions (e.g., using iodine or oxidants like DDQ).
- Subsequent selective formylation at the pyrrole ring.
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Benzonitrile derivatives + pyrrole | Oxidative cyclization (I2, DDQ) | 55-80% |
Reaction Conditions and Optimization
Based on the literature, optimal conditions for synthesizing 3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile involve:
- Temperature: Reflux (~80-100°C) for condensation steps.
- Solvent: Ethanol, acetic acid, or dichloromethane depending on the step.
- Catalysts: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride.
- Reaction Time: Ranges from 4 to 24 hours, optimized for yield and purity.
- Purification: Recrystallization or chromatography to isolate the pure compound.
Data Tables Summarizing Methods
Chemical Reactions Analysis
Types of Reactions
3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron (III) chloride (FeCl3).
Major Products
Oxidation: 3-(2-Carboxyl-1-methyl-1H-pyrrol-3-yl)benzonitrile.
Reduction: 3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of signaling pathways or inhibition of specific enzymes .
Comparison with Similar Compounds
3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile
Molecular Formula : C₁₆H₁₃N₃O
Molecular Weight : 263.30 g/mol
Crystallographic Data :
Key Differences :
3-[Benzyl-(1,5-dimethyl-1H-pyrazol-3-ylmethyl)-amino]-propionitrile
Molecular Formula : C₁₅H₁₈N₄
Molecular Weight : 254.33 g/mol
Key Differences :
- Structural Features: Incorporates a pyrazole ring with dimethyl substituents and a propionitrile chain instead of benzonitrile. The benzyl-amino group introduces a secondary amine, altering electronic properties.
- Synthesis : Prepared via methods involving nucleophilic substitution and condensation reactions, as reported by Fustero et al. (2002) .
- Reactivity : The propionitrile chain may confer greater flexibility, influencing binding affinity in biological systems. Studies cite its role as an intermediate in agrochemical synthesis .
3-(2-Formylpyrrol-1-yl)benzonitrile (Unmethylated Analog)
Molecular Formula : C₁₂H₈N₂O
Molecular Weight : 196.205 g/mol
Key Differences :
- Hazard Profile : Classified as harmful (Xn) with risk phrases R20/21/22 (harmful by inhalation, skin contact, and ingestion). Safety protocols recommend using PPE (gloves, goggles) during handling .
Data Table: Comparative Analysis of Key Properties
Biological Activity
3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile is a compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(2-formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile is C14H12N2O, with a molecular weight of approximately 214.22 g/mol. The structure consists of a pyrrole ring substituted at the 2-position with a formyl group and connected to a benzonitrile moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H12N2O |
| Molecular Weight | 214.22 g/mol |
| IUPAC Name | 3-(2-formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile |
| InChI Key | [Insert InChI Key] |
Antimicrobial Properties
Research indicates that 3-(2-formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile exhibits significant antimicrobial and antifungal activities. The presence of both formyl and nitrile groups allows for versatile interactions with biological macromolecules, enhancing its efficacy against various pathogens .
The compound's mechanism of action is believed to involve the inhibition of key enzymes associated with cell wall synthesis in fungi, as well as potential interactions with various receptors and enzymes in microbial systems. These interactions may include hydrogen bonding and π-stacking due to its aromatic nature .
Study on Antifungal Activity
A study evaluated the antifungal activity of several pyrrole derivatives, including 3-(2-formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile. The results demonstrated that this compound effectively inhibited the growth of Candida species, suggesting its potential as a therapeutic agent in treating fungal infections .
Pharmacophore Modeling
Pharmacophore modeling has been employed to understand the binding affinities of this compound with various biological targets. The model derived from crystallographic data indicates that structural modifications can significantly enhance binding affinity, which is crucial for developing more potent derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
